molecular formula C8H15BrO B14635665 3-Bromooctan-4-one CAS No. 57246-66-9

3-Bromooctan-4-one

Cat. No.: B14635665
CAS No.: 57246-66-9
M. Wt: 207.11 g/mol
InChI Key: BVBSDQIMQMXFPQ-UHFFFAOYSA-N
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Description

3-Bromooctan-4-one is an organic compound with the molecular formula C8H15BrO It is a brominated ketone, characterized by the presence of a bromine atom at the third carbon and a ketone group at the fourth carbon of an octane chain

Synthetic Routes and Reaction Conditions:

    Halogenation of Octan-4-one: One common method to synthesize this compound involves the halogenation of octan-4-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the third carbon position.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 3-bromo-1-octene followed by oxidation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The ketone group in this compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products:

    Substitution: Formation of various substituted octan-4-one derivatives.

    Reduction: Formation of 3-bromo-4-octanol.

    Oxidation: Formation of 3-bromo-4-octanoic acid.

Scientific Research Applications

3-Bromooctan-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromooctan-4-one largely depends on its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ketone group can participate in various redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and proteins, disrupting their normal function.

Comparison with Similar Compounds

    3-Chlorooctan-4-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodooctan-4-one: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.

    4-Bromo-2-octanone: Bromine atom is at a different position, leading to different reactivity and applications.

Uniqueness: 3-Bromooctan-4-one is unique due to the specific positioning of the bromine atom and the ketone group, which imparts distinct reactivity patterns and potential applications. Its balance of reactivity and stability makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

57246-66-9

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-bromooctan-4-one

InChI

InChI=1S/C8H15BrO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3

InChI Key

BVBSDQIMQMXFPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC)Br

Origin of Product

United States

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